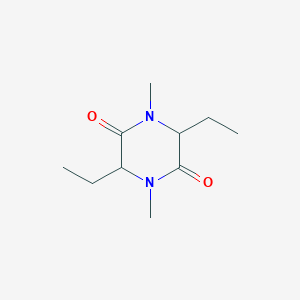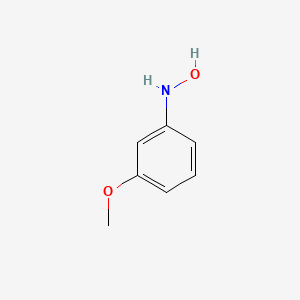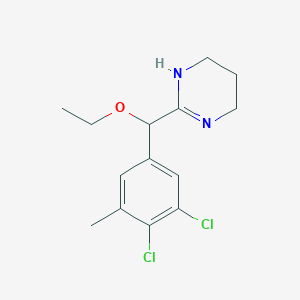
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a dichloroethoxybenzyl group and a methyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine typically involves the following steps:
Formation of the Dichloroethoxybenzyl Intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with ethanol in the presence of a base such as sodium hydroxide to form 3,4-dichloro-alpha-ethoxybenzyl alcohol.
Cyclization to Form the Pyrimidine Ring: The intermediate is then reacted with a suitable amine, such as methylamine, and a carbonyl compound, such as formaldehyde, under acidic conditions to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dichloro-alpha-ethoxybenzyl)-2-imidazoline
- 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline
- 3,4,5,6-Tetrahydro-2-(3,4-dichloro-alpha-ethoxybenzyl)pyrimidine
Uniqueness
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
33210-51-4 |
|---|---|
分子式 |
C14H18Cl2N2O |
分子量 |
301.2 g/mol |
IUPAC名 |
2-[(3,4-dichloro-5-methylphenyl)-ethoxymethyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C14H18Cl2N2O/c1-3-19-13(14-17-5-4-6-18-14)10-7-9(2)12(16)11(15)8-10/h7-8,13H,3-6H2,1-2H3,(H,17,18) |
InChIキー |
UATFZPLWQAQNGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC(=C(C(=C1)C)Cl)Cl)C2=NCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


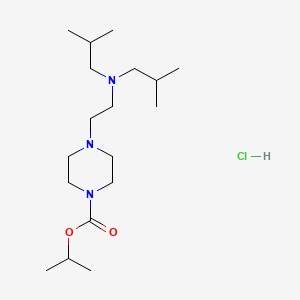
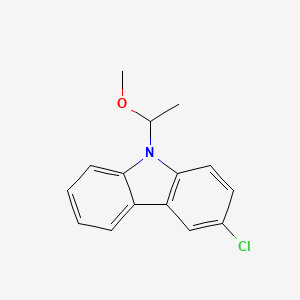
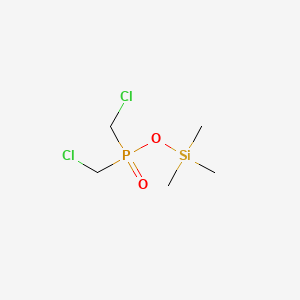
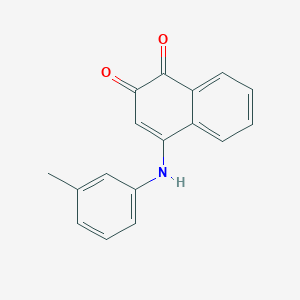
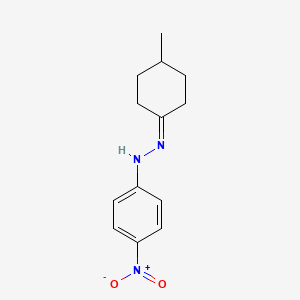
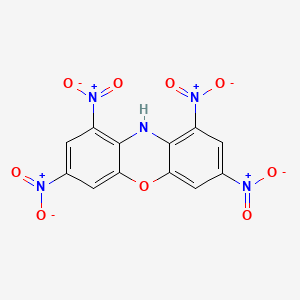
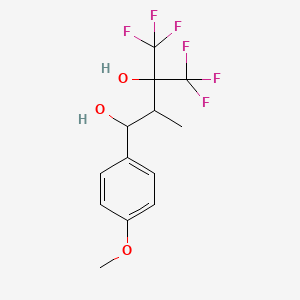


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
